molecular formula C18H14BrN5OS B3405478 N-(2-BROMO-4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE CAS No. 1359004-99-1

N-(2-BROMO-4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE

Cat. No.: B3405478
CAS No.: 1359004-99-1
M. Wt: 428.3
InChI Key: MDAOCPRNTOTEMF-UHFFFAOYSA-N
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Description

This compound features a 2-bromo-4-methylphenyl group linked via an acetamide-thioether bridge to a [1,2,4]triazolo[4,3-a]quinoxaline core. The fused triazoloquinoxaline system is critical for interactions with biological targets, such as DNA topoisomerase II (TopoII), due to its planar aromatic structure enabling intercalation .

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN5OS/c1-11-6-7-13(12(19)8-11)21-16(25)9-26-18-17-23-20-10-24(17)15-5-3-2-4-14(15)22-18/h2-8,10H,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAOCPRNTOTEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMO-4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE typically involves multiple steps:

    Formation of the Triazoloquinoxaline Core: This step often starts with the cyclization of appropriate precursors such as 1,2-diaminobenzene with a suitable triazole derivative under acidic or basic conditions.

    Introduction of the Sulfanylacetamide Group: This involves the reaction of the triazoloquinoxaline core with a suitable thiol reagent, followed by acylation with bromoacetyl chloride to introduce the sulfanylacetamide moiety.

    Bromination and Methylation of the Phenyl Ring: The final step involves the bromination of the phenyl ring at the 2-position and methylation at the 4-position, typically using bromine and methyl iodide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazoloquinoxaline ring, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromo group.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced triazoloquinoxaline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-BROMO-4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its potential antimicrobial, antifungal, and anticancer activities. The presence of the triazoloquinoxaline moiety is particularly significant, as it is known to interact with biological targets such as enzymes and receptors.

Medicine

In medicine, research is ongoing to explore the therapeutic potential of this compound. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-(2-BROMO-4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The triazoloquinoxaline moiety is known to bind to certain enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme function or the activation of signaling pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives

Compound A: 2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide

  • Structural Differences: Contains a bis-triazoloquinoxaline core and a 4-fluorophenyl group.
  • Activity: Exhibits potent TopoII inhibition, DNA intercalation, and apoptosis induction in Caco-2 cells. The bis-triazolo system enhances DNA binding affinity compared to the mono-triazolo core in the target compound .

Quinoxaline and Triazole Hybrids

Compound B: N-(4-Bromophenyl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide ()

  • Structural Differences: Features a nitroquinoxaline and 1,2,3-triazole moiety instead of the fused triazoloquinoxaline.
  • Activity: The nitro group may enhance electron-withdrawing effects, but the absence of a fused triazole ring reduces TopoII inhibition efficacy.

1,2,4-Triazole Derivatives

Compound C : N-(2-Bromo-4-methylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide ()

  • Structural Differences: Replaces the triazoloquinoxaline with a pyridinyl-substituted 1,2,4-triazole.
  • Activity: The pyridine ring may facilitate hydrogen bonding with enzymes, but the lack of a planar fused heterocycle likely diminishes DNA intercalation. No direct activity data are available, but similar triazole derivatives often target kinase pathways rather than TopoII .

Tetrazole and Triazole Analogs

Compound D : N-(4-Bromo-2-methylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide ()

  • Structural Differences: Substitutes the triazoloquinoxaline with a tetrazole ring.
  • Such compounds are typically explored for antimicrobial or anti-inflammatory activity rather than anticancer effects .

Comparative Data Table

Compound Core Structure Phenyl Substituent Key Functional Groups Biological Activity (TopoII Inhibition IC₅₀) Reference
Target Compound [1,2,4]Triazoloquinoxaline 2-Bromo-4-methylphenyl Sulfanyl acetamide Not reported (Predicted: Moderate)
Compound A Bis-[1,2,4]triazoloquinoxaline 4-Fluorophenyl Sulfanyl acetamide IC₅₀: 0.8 µM (Caco-2 cells)
Compound B Nitroquinoxaline + 1,2,3-triazole 4-Bromophenyl Nitro, triazole Cytotoxicity (HeLa cells): IC₅₀ ~10 µM
Compound C Pyridinyl-1,2,4-triazole 2-Bromo-4-methylphenyl Sulfanyl acetamide No TopoII data (Kinase inhibition reported)

Key Research Findings

  • Structural-Activity Relationship (SAR): The fused triazoloquinoxaline core is critical for TopoII inhibition and DNA intercalation. Substituents like bromine enhance lipophilicity and target binding, while fluorophenyl groups improve solubility but reduce potency compared to bromo-methylphenyl .
  • Synthetic Challenges: Coupling the sulfanyl acetamide bridge to the triazoloquinoxaline requires precise control to avoid side reactions, as seen in similar syntheses (e.g., ).
  • Biological Performance : Compound A’s bis-triazolo system outperforms the target compound in cytotoxicity, suggesting that additional aromatic rings enhance DNA interaction. However, increased molecular weight may reduce bioavailability .

Biological Activity

N-(2-Bromo-4-methylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and research findings associated with this compound.

Chemical Structure and Properties

The compound features a complex structure comprising a triazoloquinoxaline scaffold linked to a bromo-substituted phenyl group. Its molecular formula is C_{14}H_{13BrN_4OS with a molecular weight of approximately 360.25 g/mol. The presence of the bromine atom and the triazole moiety contributes to its biological properties.

Synthesis

The synthesis of this compound involves multiple steps typical of heterocyclic chemistry. The initial steps include the formation of the triazole ring followed by the introduction of the quinoxaline moiety.

Anticancer Activity

Recent studies have highlighted the anticancer properties of related triazoloquinoxaline derivatives. For instance, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The most promising derivatives exhibited IC50 values ranging from 6.4 to 19.4 µM , indicating potent antiproliferative activity.

Key findings include:

  • Apoptotic Induction : Compounds induced apoptosis in HepG2 cells by upregulating pro-apoptotic markers such as BAX and caspases while downregulating anti-apoptotic Bcl-2 levels.
  • Cell Cycle Arrest : The compounds were found to arrest cell growth at the G2/M phase, which is crucial for cancer therapy.

The mechanism through which these compounds exert their anticancer effects includes:

  • VEGFR-2 Inhibition : The compound acts as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a significant role in tumor angiogenesis.
  • DNA Intercalation : Some derivatives have demonstrated DNA intercalating properties, disrupting replication and transcription processes in cancer cells.

Antimicrobial Activity

Research has also indicated that derivatives of this compound exhibit antibacterial properties . For example:

  • Certain acetamide derivatives showed promising antibiofilm activity against pathogenic bacteria, outperforming standard antibiotics like cefadroxil at specific concentrations.

Data Summary

Activity TypeCell Line/PathogenIC50 ValuesMechanism
AnticancerHepG26.4 - 19.4 µMVEGFR-2 inhibition, apoptosis induction
AnticancerMCF-7VariesCell cycle arrest at G2/M phase
AntibacterialVarious pathogensBetter than cefadroxil at 100 μg/100 μLBiofilm inhibition

Case Studies

  • Study on HepG2 Cells : A derivative was tested for its apoptotic behavior using flow cytometry and Western blot analyses, revealing a significant increase in apoptotic markers compared to control cells.
  • Antibacterial Testing : In vitro studies demonstrated that certain derivatives possess superior antibacterial activity against biofilm-forming pathogens compared to conventional treatments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-BROMO-4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-BROMO-4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE

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